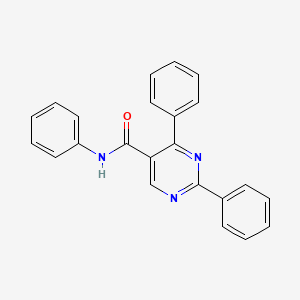
N,2,4-triphenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,4-triphenylpyrimidine-5-carboxamide is a heterocyclic compound with a pyrimidine core substituted with phenyl groups at positions 2 and 4, and a carboxamide group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4-triphenylpyrimidine-5-carboxamide typically involves the preparation of chalcone, followed by its reaction with ammonium acetate and an aldehyde . The reaction conditions often include heating the mixture to facilitate the formation of the pyrimidine ring. The process can be summarized as follows:
Preparation of Chalcone: This involves the condensation of an aromatic aldehyde with an acetophenone derivative.
Cyclization: The chalcone undergoes cyclization in the presence of ammonium acetate to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N,2,4-triphenylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like methanol or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups on the phenyl rings .
Scientific Research Applications
N,2,4-triphenylpyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of materials with unique optical and electronic properties
Mechanism of Action
The mechanism of action of N,2,4-triphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
N,2,4-triphenylpyrimidine-5-carboxamide can be compared with other similar compounds, such as:
2,4,6-triphenylpyrimidine: This compound has an additional phenyl group at position 6, which can affect its chemical properties and applications.
2,4-diphenylpyrimidine:
2,4,6-trisubstituted pyrimidines: These compounds have various substituents at positions 2, 4, and 6, offering a range of chemical and biological properties.
Properties
IUPAC Name |
N,2,4-triphenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c27-23(25-19-14-8-3-9-15-19)20-16-24-22(18-12-6-2-7-13-18)26-21(20)17-10-4-1-5-11-17/h1-16H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLFFSPSJQEADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2650187.png)

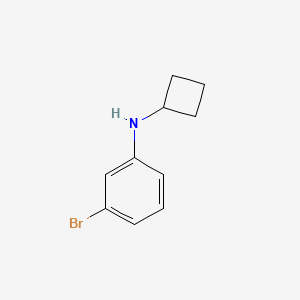
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)
![3-(4-Ethoxyphenyl)-6-[4-(pyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2650195.png)
![2-Chloro-1-ethyl-1H-benzo[d]imidazole](/img/structure/B2650197.png)

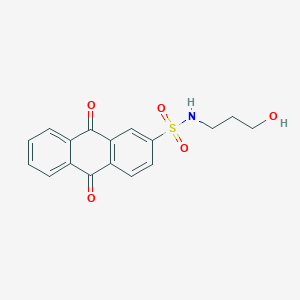
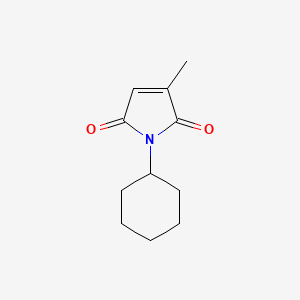
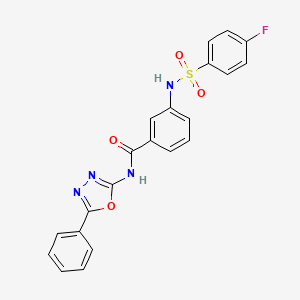
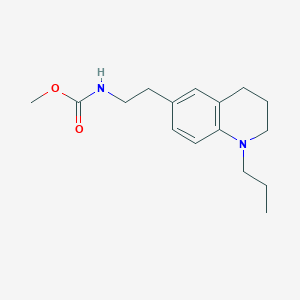
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
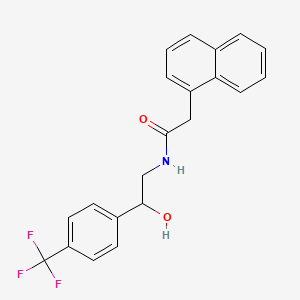
![N-(4-Chloro-2-fluorophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2650208.png)
